molecular formula C23H16N4OS B2367373 N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-2-carboxamide CAS No. 896678-41-4

N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-2-carboxamide

Cat. No. B2367373
CAS RN: 896678-41-4
M. Wt: 396.47
InChI Key: QLJGEQFAPLODAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-2-carboxamide” is a complex organic compound. It contains a quinoline and a thiazole group, which are both heterocyclic compounds . The thiazole group is a five-membered ring containing one sulfur atom and one nitrogen atom . The quinoline group is a fused ring system containing two benzene rings .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . These reactions are usually carried out in the presence of a base like triethylamine .


Molecular Structure Analysis

The molecular structure of similar compounds is often determined using techniques like nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the formation of hydrogen bonds . The carbonyl functional groups are antiperiplanar, and the molecule features intermolecular hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often determined using techniques like 1H-NMR, 13C-NMR, and IR spectroscopy .

Scientific Research Applications

Antioxidant Properties

Thiazolo[4,5-b]pyridines exhibit high antioxidant activity. These compounds can scavenge free radicals, protecting cells from oxidative damage. Their antioxidant properties make them relevant in the context of preventing oxidative stress-related diseases .

Antimicrobial Activity

Novel thiazolo[4,5-b]pyridines have been identified as potent antimicrobial agents. They show efficacy against various pathogens, including bacteria and fungi. Researchers have explored their potential for developing new antibiotics and antifungal drugs .

Anti-inflammatory Effects

Thiazolo[4,5-b]pyridines possess anti-inflammatory properties. These compounds can modulate inflammatory pathways, making them promising candidates for treating inflammatory conditions such as arthritis, dermatitis, and other immune-related disorders .

Herbicidal Activity

Certain thiazolo[4,5-b]pyridines exhibit herbicidal effects. Researchers have investigated their use as herbicides to control unwanted plant growth in agriculture and horticulture .

Antitumor Potential

Thiazolo[4,5-b]pyridines have been studied for their antitumor activity. Some derivatives show promising effects against cancer cells, making them interesting candidates for further drug development .

Histamine H3 Receptor Antagonists

Specific representatives of this class have been reported as histamine H3 receptor antagonists. These compounds may have implications in the treatment of conditions related to histamine signaling, such as allergies and neurological disorders .

properties

IUPAC Name

N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]quinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4OS/c1-14-13-16(22-27-20-7-4-12-24-23(20)29-22)9-10-17(14)26-21(28)19-11-8-15-5-2-3-6-18(15)25-19/h2-13H,1H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJGEQFAPLODAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4=NC5=CC=CC=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.